3,4-Dimethyl-2,6-Dinitroaniline
Overview
Description
3,4-Dimethyl-2,6-Dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring. This compound is known for its applications in the agricultural industry, particularly as a metabolite and degradation product of the herbicide pendimethalin .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2,6-Dinitroaniline can be synthesized through the nitration of 3,4-dimethylanilineThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow nitration processes. These processes are designed to optimize the yield and purity of the product while minimizing the formation of by-products. The use of advanced reaction engineering techniques, such as pinched flow reactors, allows for precise control over reaction conditions and efficient scale-up of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,6-Dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder or catalytic hydrogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include iron powder, zinc dust, and catalytic hydrogenation using palladium on carbon.
Major Products Formed
Reduction: The reduction of this compound typically yields 3,4-dimethyl-2,6-diaminoaniline.
Substitution: Depending on the substituents introduced, various substituted aniline derivatives can be formed.
Scientific Research Applications
3,4-Dimethyl-2,6-Dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is widely used in the agricultural industry as a degradation product of the herbicide pendimethalin, which is employed to control weeds in crops such as cotton, soybeans, and rice
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2,6-Dinitroaniline involves its interaction with cellular components, particularly tubulin. The compound disrupts the mitotic sequence by forming a complex with tubulin, thereby inhibiting cell division. This mechanism is similar to that of other dinitroaniline herbicides, which target the microtubule assembly process in plant cells .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, a widely
Properties
IUPAC Name |
3,4-dimethyl-2,6-dinitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)8(5(4)2)11(14)15/h3H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTNLJYRURGLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40318-31-8 | |
Record name | 3,4-dimethyl-2,6-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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